molecular formula C24H35NO4 B2481514 Aspochalasin M

Aspochalasin M

Cat. No.: B2481514
M. Wt: 401.5 g/mol
InChI Key: GBCXTRJHTIEBIA-DNJNAQMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspochalasin M is a naturally occurring compound belonging to the cytochalasin family, which is a group of fungal secondary metabolites. These compounds are characterized by a highly substituted isoindole ring fused to a larger macrocyclic ring. This compound is known for its biological activities, including cytostatic and cytotoxic effects, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspochalasin M is typically isolated from fungal species such as Aspergillus elegans and Spicaria elegans. The isolation process involves fermentation of the fungal culture followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes. Researchers are exploring the potential for biosynthetic pathways and genetic engineering to enhance production yields .

Chemical Reactions Analysis

Types of Reactions: Aspochalasin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, ketone, and double bonds in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

  • Aspochalasin A
  • Aspochalasin B
  • Aspochalasin C
  • Aspochalasin D
  • Aspochalasin J
  • Aspochalasin Z

Comparison: Aspochalasin M is unique among its counterparts due to its specific structural features and biological activities. While all aspochalasins share a common macrocyclic framework, minor modifications in their structures can lead to significant differences in their biological activities. For example, this compound has a distinct hydroxyl group at C-18, which influences its cytotoxicity compared to other aspochalasins .

Properties

IUPAC Name

(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCXTRJHTIEBIA-DNJNAQMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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